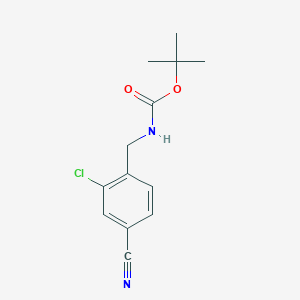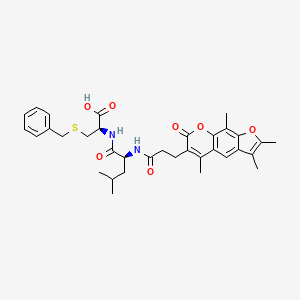
C34H40N2O7S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C34H40N2O7S is a complex organic molecule that has garnered significant interest in various fields of scientific research This compound is known for its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C34H40N2O7S typically involves multi-step organic synthesis techniques. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of specific functional groups via substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C34H40N2O7S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
C34H40N2O7S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which C34H40N2O7S exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C34H40N2O7S include other organic molecules with comparable functional groups and structural motifs. Examples include:
- Other aromatic amides and ethers with similar molecular weights and structural features.
This compound: derivatives with slight modifications in their functional groups.
Uniqueness
What sets This compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C34H40N2O7S |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[(2S)-4-methyl-2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H40N2O7S/c1-18(2)14-27(32(38)36-28(33(39)40)17-44-16-23-10-8-7-9-11-23)35-29(37)13-12-24-20(4)26-15-25-19(3)22(6)42-30(25)21(5)31(26)43-34(24)41/h7-11,15,18,27-28H,12-14,16-17H2,1-6H3,(H,35,37)(H,36,38)(H,39,40)/t27-,28-/m0/s1 |
InChI Key |
JTYNPUNBHXSZAP-NSOVKSMOSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CC(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
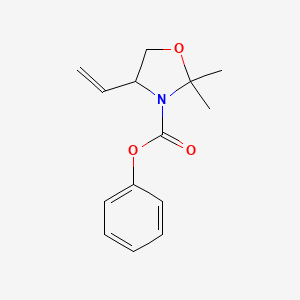
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
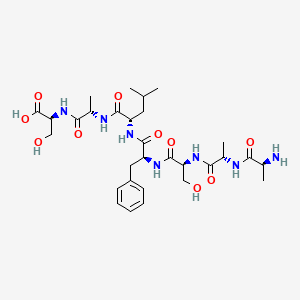
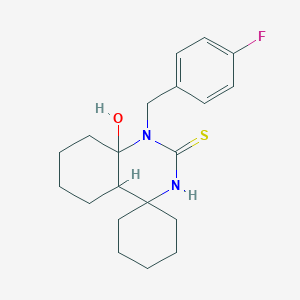
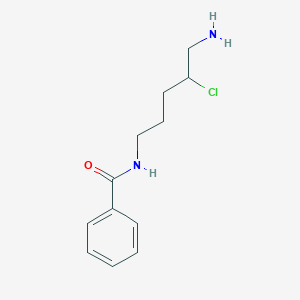
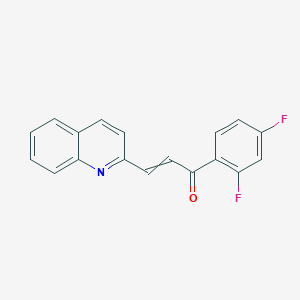
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
